4-(2-Oxooxolane-4-yl)benzaldehyde
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Overview
Description
4-(2-Oxooxolane-4-yl)benzaldehyde is a natural product found in Sarcodontia crocea with data available.
Scientific Research Applications
Catalysis and Chemical Synthesis
- Heterogeneously Catalysed Condensations : Glycerol's acid-catalysed condensation with benzaldehyde derivatives for novel platform chemicals production (Deutsch, Martin, & Lieske, 2007).
- Oxidation of Benzyl Alcohol : Enhanced oxidation of benzyl alcohol to benzaldehyde using sulfated Ti-SBA-15 catalyst, relevant in various industries (Sharma, Soni, & Dalai, 2012).
Pharmaceuticals and Drug Development
- Intermediate for Anticancer Drugs : Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde important for small molecule anticancer drugs (Zhang, Cao, Xu, & Wang, 2018).
Photocatalysis and Environmental Applications
- Metal-Free Photocatalyst : Selective synthesis of benzaldehyde from benzyl alcohol using graphitic carbon nitride, an environmentally friendly process (Lima, Silva, Silva, & Faria, 2017).
Biochemistry and Molecular Biology
- Tyrosinase Inhibition Study : Substituent effect of benzaldehydes, including 4-substituted derivatives, on tyrosinase inhibition, relevant in melanin production research (Nihei & Kubo, 2017).
Analytical Chemistry
- Fluorescent Probes : Development of ratiometric fluorescent probes using benzaldehyde derivatives for detecting various biochemicals (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).
Material Science and Polymer Chemistry
- Polymer Characterization : Study of polymers for bioproduction of benzaldehyde, significant in flavor industry (Craig & Daugulis, 2013).
- Thermal Degradation of Polymers : Investigation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], with benzaldehyde derivatives as monomers, for insights into polymer stability (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(5-oxooxolan-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H10O3/c12-6-8-1-3-9(4-2-8)10-5-11(13)14-7-10/h1-4,6,10H,5,7H2 |
InChI Key |
YMBHBGHDXJGHSV-UHFFFAOYSA-N |
SMILES |
C1C(COC1=O)C2=CC=C(C=C2)C=O |
Canonical SMILES |
C1C(COC1=O)C2=CC=C(C=C2)C=O |
Synonyms |
4-(5-oxotetrahydrofuran-3-yl)benzaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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